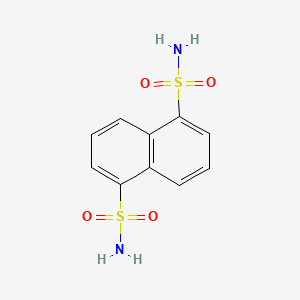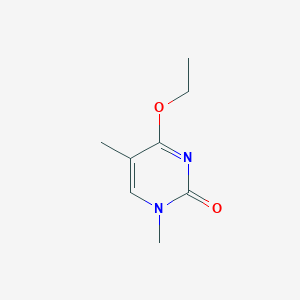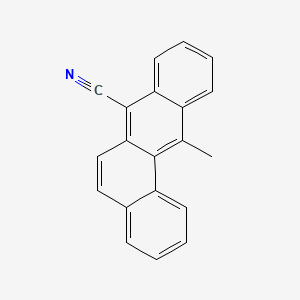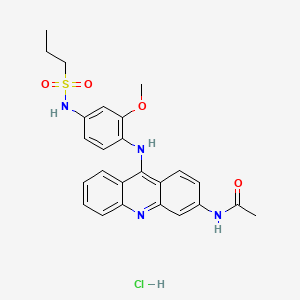
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro is a synthetic organic compound. Its structure suggests it may have applications in various fields such as chemistry, biology, and potentially medicine. The compound’s unique molecular arrangement could make it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro likely involves multiple steps, including the formation of the 2-(2-Methoxyethoxy)-ethyl group and the attachment of the 8-(cis-2-N-*OC tylcyclopro) moiety. Typical reaction conditions might include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)-ethyl 8-(trans-2-N-*OC tylcyclopro): A structural isomer with potentially different properties.
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclohexane): A similar compound with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro’s unique structure, particularly the presence of the cis-2-N-*OC tylcyclopro moiety, may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
56971-72-3 |
|---|---|
Formule moléculaire |
C24H46O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m0/s1 |
Clé InChI |
LINQKXSEKAWBOU-XZOQPEGZSA-N |
SMILES isomérique |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OCCOCCOC |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)

![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
